molecular formula C11H14BrNOS B1278764 3-Bromo-4-isobutoxybenzothioamide CAS No. 208665-96-7

3-Bromo-4-isobutoxybenzothioamide

Cat. No.: B1278764
CAS No.: 208665-96-7
M. Wt: 288.21 g/mol
InChI Key: FLDZQWXTSSWIAK-UHFFFAOYSA-N
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Description

3-Bromo-4-isobutoxybenzothioamide: is a chemical compound with the molecular formula C11H14BrNOS . It is characterized by the presence of bromine, isobutoxy, and benzothioamide functional groups. This compound has been subject to research in various fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-isobutoxybenzothioamide typically involves the bromination of 4-isobutoxybenzothioamide. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position on the benzene ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or chloroform .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 3-Bromo-4-isobutoxybenzothioamide can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: Reduction of the benzothioamide group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF) or ethanol.

Major Products Formed:

    Substitution: Formation of azides, thiocyanates, or other substituted derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or thiols.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 3-Bromo-4-isobutoxybenzothioamide involves its interaction with specific molecular targets. The bromine atom and benzothioamide group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies on its mechanism of action are ongoing to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

    4-Isobutoxybenzothioamide: Lacks the bromine atom, resulting in different reactivity and biological activity.

    3-Bromo-4-methoxybenzothioamide: Similar structure but with a methoxy group instead of an isobutoxy group, leading to variations in chemical and biological properties.

    3-Bromo-4-ethoxybenzothioamide: Contains an ethoxy group, which affects its solubility and reactivity compared to the isobutoxy derivative.

Uniqueness: 3-Bromo-4-isobutoxybenzothioamide is unique due to the presence of the isobutoxy group, which imparts specific steric and electronic effects. These effects influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

3-bromo-4-(2-methylpropoxy)benzenecarbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNOS/c1-7(2)6-14-10-4-3-8(11(13)15)5-9(10)12/h3-5,7H,6H2,1-2H3,(H2,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLDZQWXTSSWIAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=C(C=C1)C(=S)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00451033
Record name 3-Bromo-4-isobutoxybenzothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00451033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

208665-96-7
Record name 3-Bromo-4-isobutoxybenzothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00451033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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